Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride is a synthetic compound known for its unique chemical structure and properties. It is commonly used in scientific research due to its ability to inhibit certain enzymes, making it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride typically involves the reaction of methyl 2-aminoacetate with 1,1-dioxothiolane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its enzyme inhibition properties.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and processes, making the compound useful in studying enzyme-related mechanisms and developing enzyme-targeted therapies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate
- Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrobromide
Uniqueness
Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different properties and effects, making it valuable for specific research applications.
Properties
IUPAC Name |
methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6(8)5-2-3-13(10,11)4-5;/h5-6H,2-4,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMFKXJPLKFRDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCS(=O)(=O)C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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